molecular formula C21H24FN5O2S B14053564 6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

Cat. No.: B14053564
M. Wt: 429.5 g/mol
InChI Key: SHENXRCDBJGWNU-GOSISDBHSA-N
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Description

BMS-978299 is a small molecule drug developed by Bristol Myers Squibb. It is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system. The compound is currently in Phase 1 of clinical trials and is being investigated for its potential to treat immune system diseases .

Chemical Reactions Analysis

BMS-978299, like many small molecule drugs, can undergo various chemical reactions. These include:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BMS-978299 is primarily being researched for its potential applications in treating immune system diseases. Its role as an IRAK4 inhibitor makes it a promising candidate for modulating immune responses. This compound could be used in various fields, including:

Mechanism of Action

BMS-978299 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of the immune system. By blocking IRAK4, BMS-978299 can modulate the immune response, potentially reducing inflammation and other immune-related symptoms. The molecular targets and pathways involved include the interleukin-1 receptor and associated downstream signaling molecules .

Comparison with Similar Compounds

BMS-978299 can be compared with other IRAK4 inhibitors and similar compounds, such as:

Biological Activity

The compound 6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific protein interactions and pathways involved in various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is primarily recognized for its role as a BET (Bromodomain and Extra-Terminal domain) protein inhibitor , particularly targeting BRD4. BET proteins are crucial in regulating gene expression related to inflammation, cancer, and other diseases. By inhibiting these proteins, the compound can modulate pathways involved in cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Inhibition of Tumor Growth : Preclinical studies have demonstrated that compounds targeting BET proteins can significantly reduce tumor growth in various cancer models.
  • Anti-inflammatory Effects : Inhibition of BET proteins leads to decreased expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Potential Neuroprotective Effects : Emerging research suggests that BET inhibitors may have neuroprotective properties, potentially applicable in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tumor Growth InhibitionSignificant reduction in tumor size and proliferation in xenograft models.
Anti-inflammatory ActivityDecreased levels of TNF-alpha and IL-6 in treated cells.
NeuroprotectionPotential to protect neuronal cells from apoptosis.

Case Study 1: Tumor Inhibition

A study investigated the effects of the compound on human cancer cell lines. The results showed an IC50 value indicating potent inhibition of cell proliferation at low concentrations (e.g., 50 nM). The mechanism was linked to the suppression of MYC oncogene expression through BET inhibition.

Case Study 2: Inflammation Modulation

In a model of acute inflammation, administration of the compound resulted in a 70% reduction in inflammatory markers after 24 hours. This was attributed to the downregulation of NF-kB signaling pathways.

Properties

Molecular Formula

C21H24FN5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H24FN5O2S/c1-21(2,29)18(22)10-24-20(28)14-9-23-19(8-16(14)26-12-3-4-12)27-13-5-6-15-17(7-13)30-11-25-15/h5-9,11-12,18,29H,3-4,10H2,1-2H3,(H,24,28)(H2,23,26,27)/t18-/m1/s1

InChI Key

SHENXRCDBJGWNU-GOSISDBHSA-N

Isomeric SMILES

CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O

Canonical SMILES

CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O

Origin of Product

United States

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